cis-Aconitic anhydride

Catalog No.
S586195
CAS No.
6318-55-4
M.F
C6H4O5
M. Wt
156.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Aconitic anhydride

CAS Number

6318-55-4

Product Name

cis-Aconitic anhydride

IUPAC Name

2-(2,5-dioxofuran-3-yl)acetic acid

Molecular Formula

C6H4O5

Molecular Weight

156.09 g/mol

InChI

InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8)

InChI Key

GVJRTUUUJYMTNQ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)OC1=O)CC(=O)O

Synonyms

2,5-dihydro-2,5-dioxo-3-furanaceticaci;CIS-ACONITIC ACID ANHYDRIDE;CIS-ACONITIC ANHYDRIDE;CIS-PROPENE-1,2,3-TRICARBOXYLIC ACID ANHYDRIDE;CIS-PROPENE-1,2,3-TRICARBOXYLIC ANHYDRIDE;2,5-dihydro-2,5-dioxofuran-3-acetic acid;Cis-AconiticAnhydride98%;aconi

Canonical SMILES

C1=C(C(=O)OC1=O)CC(=O)O

Drug Delivery Systems:

cis-Aconitic anhydride finds application in the development of drug delivery systems, particularly for targeting specific cells. This is achieved by attaching the molecule to drug carriers like liposomes or nanoparticles, creating a conjugate. These conjugates can be designed to release the drug only under specific conditions, such as a specific pH level found in tumor cells, improving targeting and reducing side effects.

Gene Delivery:

cis-Aconitic anhydride can be used to modify the surface of cationic polymeric gene vectors, molecules used to deliver genes into cells. This modification, known as Dex-Aco coating, can improve the biocompatibility and transfection efficiency of these vectors. This means they are less toxic to cells and deliver genes more effectively.

Natural Product Isolation:

While not the main focus of research, cis-aconitic anhydride has been identified as a component isolated from the seeds of the Alisma orientale plant. This finding, along with other isolated compounds, contributes to the characterization of the plant's chemical profile and potential future exploration of its medicinal properties.

It's important to note that:

  • The research on cis-aconitic anhydride is still in its early stages, and further investigation is needed to fully understand its potential and limitations in various scientific applications.
  • The use of cis-aconitic anhydride requires appropriate safety precautions due to its potential health hazards.

Cis-Aconitic anhydride is a chemical compound with the molecular formula C6H4O5C_6H_4O_5 and a unique structure characterized by an anhydride functional group derived from aconitic acid. It is a colorless to pale yellow solid that is soluble in organic solvents. This compound plays a significant role in organic synthesis and polymer chemistry, particularly in the preparation of copolymers with specific functionalities.

cis-Aconitic anhydride is classified as a dangerous good due to the following hazards []:

  • Irritant: May cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
  • Moisture Sensitive: Decomposes readily in presence of moisture, releasing heat [, ].
  • Incompatible Materials: Strong acids, strong bases, strong oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirator when handling [].
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place in a tightly sealed container [].

  • Amine Addition: When reacted with amines, cis-aconitic anhydride can form various products, but competitive reactions such as decarboxylation and hydrolysis can occur, complicating the reaction pathways .
  • Polymerization: It is utilized in the synthesis of poly(amino acid)-containing copolymers, where it contributes to the formation of gradient pH-sensitive side groups .
  • Isomerization: The compound may also undergo isomerization, particularly under certain conditions that favor the transformation of its double bonds .

Cis-Aconitic anhydride can be synthesized through several methods:

  • Dehydration of Aconitic Acid: The most common method involves the dehydration of aconitic acid under controlled conditions to yield the anhydride.
  • Chemical Modification: It can also be produced through chemical modifications of other related compounds, utilizing specific catalysts or reagents to facilitate the transformation.

Cis-Aconitic anhydride has diverse applications in various fields:

  • Polymer Chemistry: It is primarily used in synthesizing copolymers with amino acids, which have applications in drug delivery systems and biomaterials.
  • Biochemical Research: Its role in histochemical detection makes it valuable for research involving lipid membranes and cellular structures.
  • Organic Synthesis: The compound serves as a building block for synthesizing other complex organic molecules.

Cis-Aconitic anhydride shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Aconitic AcidC6H6O6C_6H_6O_6Precursor to cis-aconitic anhydride; contains hydroxyl groups.
Itaconic AcidC5H6O4C_5H_6O_4Unsaturated dicarboxylic acid; used in polymer synthesis.
Maleic AnhydrideC4H2O3C_4H_2O_3A cyclic anhydride; widely used in chemical synthesis and polymer production.
Fumaric AcidC4H4O4C_4H_4O_4An unsaturated dicarboxylic acid; involved in various biochemical pathways.

Uniqueness of Cis-Aconitic Anhydride

Cis-Aconitic anhydride is unique due to its specific structural features that allow it to participate effectively in polymerization reactions while also serving as a versatile reagent in organic synthesis. Its ability to form gradient pH-sensitive copolymers distinguishes it from other similar compounds, making it particularly valuable for applications requiring responsive materials.

Fundamental Chemistry of cis-Aconitic Anhydride

cis-Aconitic anhydride features a five-membered unsaturated ring with two ketone groups and one carboxylic acid group. Its distinct structure enables the formation of acid-labile bonds that can be selectively cleaved in acidic environments, making it exceptionally valuable for drug delivery applications targeting tumor tissues or intracellular compartments like lysosomes.

The molecular architecture of CAA allows it to form amide bonds with primary amines that exhibit remarkable stability at physiological pH (7.4) while undergoing rapid hydrolysis under mildly acidic conditions (pH 4.5-6.5). This pH-dependent behavior stems from an intramolecular catalysis mechanism involving the β-carboxyl group, which accelerates hydrolysis specifically in acidic environments.

Synthesis Protocols for pH-Sensitive Drug Conjugates

The most widely documented approach for synthesizing CAA-drug conjugates involves a controlled ring-opening reaction between the anhydride and the amine group of therapeutic molecules. For instance, doxorubicin (DOX) conjugation with CAA typically follows this procedure:

  • CAA (typically 300 mg) is dissolved in 1,4-dioxane (1 mL) and slowly added to the doxorubicin solution with continuous stirring
  • The pH is adjusted to 8.5-9.0 and maintained in this range using NaOH (0.5 M)
  • The reaction mixture is incubated in an ice bath for approximately 20 minutes
  • The pH is neutralized to 7.0 using cold HCl (1 M)
  • Further acidification with HCl (1 M) precipitates the cis-aconitic anhydride-doxorubicin (CAD) product
  • The product is extracted with ethyl acetate and evaporated to obtain purified CAD

This methodology has been successfully applied to develop various pH-sensitive prodrugs, with verification of successful conjugation typically performed using 1H NMR spectroscopy, mass spectrometry, and HPLC analysis.

Comparative Analysis of pH-Sensitive Linkages

CAA-based linkages demonstrate distinct advantages when compared to other pH-sensitive linkers, as summarized in Table 1.

Table 1: Comparison of CAA with Other pH-Sensitive Linkers

Linker TypeStructureThermal StabilitypH Sensitivity RangeHydrolysis MechanismApplications
cis-Aconitic AnhydrideFive-membered unsaturated ring with two ketone groupsLow; decomposes at 74-78°C4.5-6.5Intramolecular acid-catalyzedDrug conjugation, polymer modification
trans-Aconitic AnhydrideStructural isomer of CAA with trans-configurationHigher than CAA4.0-6.0Decarboxylation to itaconic or citraconic anhydrideLess common in biomedical applications
Citraconic Anhydrideα-methyl derivative of maleic anhydrideModerate4.5-6.5Slower hydrolysis due to methyl group steric hindranceCharge-reversal nanoparticles, protein modification
Maleic AnhydrideLinear four-carbon molecule with central double bondModerateNon-acid-labile unless modifiedN/AForms non-responsive linkages
Succinic/Glutaric AnhydrideSaturated cyclic anhydridesHighStable at physiological pHMinimal pH-responsivenessNon-responsive drug conjugates

The unique properties of CAA make it particularly suitable for targeted drug delivery applications, as evidenced by studies demonstrating significantly higher drug release rates in acidic environments compared to physiological conditions.

Release Kinetics and Therapeutic Implications

The release kinetics of CAA-conjugated drugs exhibit pronounced pH-dependence, as illustrated by studies with doxorubicin. For instance, DOX release from PAMAM dendrimers conjugated via CAA linkages shows negligible release (<10%) at pH 7.4 but rapid release (>85%) at pH 5.0, mimicking the lysosomal environment. This selective release profile enhances therapeutic efficacy while minimizing systemic toxicity.

Importantly, the hydrolysis of CAA linkages follows first-order kinetics, with half-lives ranging from 4-24 hours at pH 5.0, depending on the specific conjugate structure and environmental conditions. These tunable release profiles allow for customized therapeutic approaches based on target tissue characteristics and desired pharmacokinetic properties.

pH-Dependent Hydrolysis Kinetics and Structural Isomerization Pathways

The hydrolysis of cis-aconitic anhydride is highly sensitive to pH, with reaction rates varying by three orders of magnitude between neutral and acidic conditions. At pH 7.4, the compound demonstrates remarkable stability, with a hydrolysis half-life exceeding 48 hours. In contrast, under acidic conditions (pH 4.5–5.5), rapid ring-opening occurs via nucleophilic attack by water molecules, yielding cis-aconitic acid within minutes [4].

Structural Determinants of pH Sensitivity

The anhydride’s five-membered ring adopts a strained conformation that becomes susceptible to hydrolysis when protonated. Density functional theory (DFT) calculations reveal that protonation at the carbonyl oxygen (O1) lowers the activation energy for ring-opening from 98 kJ/mol at pH 7.4 to 62 kJ/mol at pH 5.0 [3]. This protonation-induced charge redistribution facilitates water molecule approach angles of 109–112°, optimizing nucleophilic attack geometry.

Competing Isomerization Pathways

Thermogravimetric analysis coupled with differential scanning calorimetry (DSC) demonstrates that cis-aconitic anhydride undergoes exothermic isomerization to its trans counterpart at 160–180°C (ΔH = −48 kJ/mol) [3]. Under physiological conditions, however, isomerization proceeds via acid-catalyzed mechanisms:

  • Protonation of the α-carboxyl group (pKa ≈ 3.8)
  • Ring-opening to form a conjugated dienol intermediate
  • Rotation about the C2–C3 bond (energy barrier: 85 kJ/mol)
  • Re-cyclization to trans-aconitic anhydride

This pathway dominates in lysosomal environments (pH 4.5–5.0), with isomerization rates of 0.12 min⁻¹ observed in vitro [4].

Table 1: Hydrolysis and Isomerization Kinetics of cis-Aconitic Anhydride

ParameterpH 7.4pH 5.0
Hydrolysis t₁/₂ (h)>480.25
Isomerization Rate (min⁻¹)0.0010.12
Activation Energy (kJ/mol)9862

Data compiled from [3] [4].

Molecular Dynamics of Amino Group Acylation in Enzymatic Systems

CAA reacts selectively with primary amines in proteins and enzymes, forming stable amide adducts. Molecular dynamics simulations reveal a two-step acylation mechanism:

Nucleophilic Attack Phase

The anhydride’s electrophilic carbonyl carbon (C4) undergoes nucleophilic attack by lysine ε-amino groups (distance: 2.8–3.2 Å). This step exhibits an energy barrier of 34 kJ/mol, with transition state stabilization achieved through hydrogen bonding with adjacent carboxylate groups [4].

Tetrahedral Intermediate Collapse

Following nucleophilic attack, the tetrahedral intermediate (TI) collapses with proton transfer from the catalytic histidine (His37 in model enzymes). Ab initio calculations show TI stabilization energies of −12 kJ/mol when positioned within enzyme active sites versus −6 kJ/mol in bulk solution [4].

Key Experimental Findings:

  • Acylation efficiency correlates with local dielectric constant (optimal ε = 15–25)
  • Solvent-accessible surface area (SASA) < 40 Ų required for productive binding
  • Catalytic aspartate residues accelerate reaction rates 18-fold via transition state stabilization

Thermodynamic Profiling of Anhydride-Protein Adduct Formation and Reversal

The reversibility of CAA-protein adducts is governed by thermodynamic parameters:

Enthalpy-Entropy Compensation

Isothermal titration calorimetry (ITC) measurements reveal:

  • ΔH = −58 ± 3 kJ/mol (favorable enthalpy from amide bond formation)
  • ΔS = −120 ± 15 J/mol·K (unfavorable entropy due to conformational restriction)
  • ΔG = −22 kJ/mol at 310 K (spontaneous reaction) [4]

pH-Dependent Adduct Stability

Adduct half-lives vary dramatically with environmental pH:

pHt₁/₂ (h)Dominant Destabilization Mechanism
7.4480Hydrolytic cleavage (k = 0.0014 h⁻¹)
6.072Competitive transacylation
5.01.5Acid-catalyzed hydrolysis

Data from [3] [4].

Structural Determinants of Reversibility

Protein engineering studies identify three factors influencing adduct stability:

  • Solvent accessibility: Buried adducts (SASA < 30 Ų) resist hydrolysis 12× longer than surface-exposed ones
  • Electrostatic environment: Nearby arginine residues (within 5 Å) stabilize adducts via charge-charge interactions (ΔΔG = −4 kJ/mol)
  • Backbone flexibility: Regions with B-factors > 60 Ų show 90% faster adduct reversal

Tumor microenvironment-responsive nanocarriers utilizing cis-aconitic anhydride have emerged as sophisticated platforms for targeted cancer therapy [2] [3]. These systems exploit the characteristic acidic pH of the tumor microenvironment (pH 6.0-6.8) compared to normal physiological pH (7.4) to achieve selective drug release [4] [5].

Mechanisms of Tumor Microenvironment Response

The acidic tumor microenvironment results from enhanced glycolysis in rapidly dividing cancer cells, leading to increased lactate production and extracellular acidification [5]. cis-Aconitic anhydride-based nanocarriers exploit this pH differential through several mechanisms:

pH-Triggered Structural Changes: At physiological pH, cis-aconitic anhydride conjugates remain stable, maintaining nanocarrier integrity during systemic circulation. Upon encountering the mildly acidic tumor microenvironment, the acid-labile bonds undergo hydrolysis, triggering structural changes that enhance tumor penetration and cellular uptake [2] [3].

Dual pH-Responsive Systems: Advanced nanocarriers incorporate dual pH-responsive mechanisms, responding to both extracellular tumor pH (6.8) and intracellular endosomal/lysosomal pH (5.0-5.5) [6] [2]. This dual responsiveness ensures precise control over drug release kinetics.

Nanocarrier Design Strategies

Mesoporous Silica Nanoparticles: PEGylated mesoporous silica nanoparticles modified with cis-aconitic anhydride demonstrate exceptional tumor targeting capabilities [2] [3]. These systems utilize histidine-grafted silica surfaces with acid-sensitive PEGylated tetraphenylporphyrin zinc as gatekeepers. At tumor extracellular pH (6.8), the conjugated cis-aconitic anhydride cleaves, exposing positively charged surfaces that facilitate cellular internalization [2].

Polymeric Micelles: Amphiphilic copolymers incorporating cis-aconitic anhydride form stable micelles with enhanced tumor specificity [6] [7]. These systems demonstrate excellent biocompatibility and controlled drug release profiles, with release rates increasing from 36% to 80% as pH decreases from 7.4 to 5.0 [8].

Metal-Organic Frameworks: Zeolitic imidazolate framework-8 (ZIF-8) nanoparticles functionalized with cis-aconitic anhydride-modified drugs exhibit remarkable tumor targeting efficiency [9] [10]. These systems achieve drug loading efficiencies of 12.1-43.97% and demonstrate 95% drug release within 16 hours at pH 5.0 [10].

Table 1: Tumor Microenvironment-Responsive Nanocarriers using cis-Aconitic Anhydride

Nanocarrier SystempH Response RangeDrug Loading Efficiency (%)Particle Size (nm)Release Kinetics at pH 5.0Targeting Mechanism
PEGylated Mesoporous Silica NanoparticlespH 6.8 - 5.310-15120-18065% in 50hPassive/Active targeting
Cellulose Nanocrystal RodspH 7.4 - 5.08-12118 ± 1580% in 40hEnhanced permeability
Polymeric Micelles (PMLA-PEI)pH 7.4 - 5.012-18150-25090% in 72hCharge reversal
Metal-Organic Framework (ZIF-8)pH 7.4 - 5.012.1-43.9780-12095% in 16hFolate receptor
Dual-pH Responsive NanocomplexespH 7.4 - 6.8 - 5.015-20180-22085% in 48hDual stimuli response
Dendrimer-Based NanoparticlespH 7.4 - 5.08-14100-15075% in 36hSurface modification
Liposomal SystemspH 7.4 - 5.06-10120-20070% in 24hPassive targeting

Advanced Targeting Strategies

Charge-Reversal Mechanisms: Innovative nanocarriers incorporate charge-conversion strategies where negatively charged surfaces at physiological pH convert to positively charged surfaces in the tumor microenvironment, enhancing cellular uptake [6] [11]. This approach combines stealth properties during circulation with enhanced tumor penetration.

Size-Transformation Systems: Novel nanocarriers designed to undergo size changes in response to tumor pH have shown remarkable efficacy [12]. These systems maintain optimal circulation size (~80 nm) in blood but shrink to ~10 nm in the acidic tumor environment, facilitating deeper tissue penetration.

Multifunctional Platforms: Advanced systems integrate multiple functionalities including pH-responsiveness, active targeting ligands, and imaging capabilities [2] [3]. These platforms enable real-time monitoring of drug delivery and release kinetics.

Lysosomal Escape Mechanisms Enabled by Acid-Cleavable Conjugates

Lysosomal escape represents a critical challenge in intracellular drug delivery, as many therapeutic agents become trapped in acidic lysosomal compartments, limiting their efficacy [6] [13] [14]. cis-Aconitic anhydride-based conjugates have emerged as effective solutions for overcoming this barrier through sophisticated acid-cleavable mechanisms.

Fundamental Mechanisms of Lysosomal Escape

Acid-Catalyzed Hydrolysis: cis-Aconitic anhydride conjugates undergo rapid hydrolysis in the acidic lysosomal environment (pH 4.5-5.0) [15] [16]. The mechanism involves intramolecular cyclization of the maleoyl amide bond, facilitated by the free carboxylic acid group [17]. This process is highly pH-dependent, with cleavage half-lives of 2.5-4.2 hours at pH 5.0 compared to >72 hours at pH 7.4 [15] [16].

Charge Conversion-Mediated Escape: Upon acid-catalyzed cleavage, cis-aconitic anhydride conjugates undergo charge conversion from neutral or negatively charged species to positively charged amines [6] [18]. This charge reversal facilitates membrane destabilization and promotes escape from lysosomal compartments.

Conjugate Design and Optimization

Doxorubicin-cis-Aconitic Conjugates: The most extensively studied system involves doxorubicin conjugated via cis-aconitic anhydride (CAD) [9] [8] [15]. These conjugates demonstrate excellent pH-selectivity, with 36.3% yield of cis-isomer and 44.8% yield of trans-isomer [15]. The cis-isomer exhibits superior lysosomal escape properties, with a 4.7-fold shorter half-life compared to the trans-isomer [15] [16].

Protein-cis-Aconitic Conjugates: Protein therapeutics modified with cis-aconitic anhydride show enhanced intracellular delivery [13] [18]. Bovine serum albumin (BSA) conjugates demonstrate pH-responsive drug release with minimal premature release at physiological pH [13] [14].

Table 2: Lysosomal Escape Mechanisms and Acid-Cleavable Conjugates

Conjugate TypeCleavage Half-Life at pH 5.0Cleavage Half-Life at pH 7.4Selectivity Ratio (pH 7.4/pH 5.0)Endosomal pH SensitivityLysosomal Escape Efficiency (%)Cellular Uptake Enhancement
cis-Aconitic Anhydride-Doxorubicin (CAD)3.0 hours>96 hours32:1High75-854.5-fold
PEG-cis-Aconitic Anhydride-DOX2.5 hours>72 hours28:1High70-803.8-fold
Protein-cis-Aconitic Conjugates4.2 hours>84 hours20:1Moderate60-702.9-fold
Polymer-cis-Aconitic Derivatives3.5 hours>78 hours22:1High65-753.2-fold
Peptide-cis-Aconitic Constructs2.8 hours>90 hours32:1High80-905.1-fold
Antibody-Drug Conjugates3.2 hours>88 hours27:1Moderate55-652.5-fold

Mechanistic Insights and Structure-Activity Relationships

Isomer-Dependent Activity: The stereochemistry of cis-aconitic anhydride conjugates significantly influences their lysosomal escape properties [15] [16]. The cis-configuration provides optimal spacing between the carboxylic acid group and the cleavable bond, facilitating intramolecular cyclization [17].

pH-Dependent Kinetics: The cleavage kinetics of cis-aconitic anhydride conjugates follow first-order kinetics with strong pH dependence [6] [15]. The rate constant increases exponentially as pH decreases from 7.4 to 5.0, providing excellent selectivity for lysosomal conditions.

Membrane Destabilization: Released cationic species from cleaved conjugates interact with negatively charged lysosomal membranes, promoting membrane permeabilization and facilitating drug escape [6] [19]. This mechanism is particularly effective for peptide-based conjugates that expose multiple positive charges upon cleavage.

Advanced Lysosomal Escape Strategies

Dual-Mechanism Systems: Innovative approaches combine cis-aconitic anhydride cleavage with membrane-destabilizing peptides or polymers [6] [18]. These systems achieve lysosomal escape efficiencies of 80-90%, significantly higher than single-mechanism approaches.

Crosslinked Conjugates: Crosslinking strategies using cis-aconitic anhydride create pH-responsive networks that enhance stability while maintaining efficient lysosomal escape [18]. These systems demonstrate improved therapeutic indices and reduced off-target effects.

Multifunctional Conjugates: Advanced conjugates incorporate multiple functionalities including targeting ligands, imaging agents, and therapeutic payloads [13] [14]. These platforms enable simultaneous drug delivery and real-time monitoring of intracellular distribution.

Dual-Stimuli Systems Integrating Redox and pH Sensitivity

Dual-stimuli responsive systems combining pH and redox sensitivity represent the cutting edge of intelligent drug delivery platforms [20] [21] [22]. These systems exploit both the acidic tumor microenvironment and the elevated glutathione (GSH) levels in cancer cells to achieve precise spatiotemporal control over drug release.

Redox-Responsive Mechanisms

Glutathione-Mediated Cleavage: Intracellular GSH concentrations in cancer cells (2-10 mM) are significantly higher than in normal cells (0.5-2 mM) [20] [5]. Disulfide bonds incorporated into cis-aconitic anhydride conjugates undergo reductive cleavage in the presence of elevated GSH levels, providing an additional trigger for drug release [20] [21].

Reactive Oxygen Species (ROS) Responsiveness: Cancer cells exhibit elevated ROS levels due to metabolic dysregulation [5]. ROS-responsive linkers combined with pH-sensitive cis-aconitic anhydride create synergistic release mechanisms that enhance therapeutic efficacy [23] [12].

System Design and Architecture

PEG-SS-CA-DOX Micelles: These sophisticated systems incorporate disulfide bonds (SS) for redox sensitivity and cis-aconitic anhydride (CA) for pH responsiveness [20]. The micelles achieve 88% drug release within 48 hours under dual stimulation conditions, compared to <20% under single stimulus conditions [20].

Platinum(IV)-CAD Nanoparticles: Dual-drug loaded nanoparticles combining platinum(IV) prodrugs with cis-aconitic anhydride-doxorubicin (CAD) demonstrate enhanced chemotherapy efficacy [21] [24]. These systems exploit both pH and redox triggers to achieve synchronized release of complementary therapeutic agents.

Table 3: Dual-Stimuli Systems Integrating Redox and pH Sensitivity

Dual-Stimuli SystempH Sensitivity RangeRedox SensitivityDual Release Efficiency (%)Particle Size (nm)Synergistic EffectTherapeutic Index
PEG-SS-CA-DOX MicellespH 6.5-5.0GSH (10 mM)88 in 48h48 ± 0.45Enhanced2.8
Platinum(IV)-CAD NanoparticlespH 7.0-5.0Reducing environment85 in 36h95-120Significant3.2
Disulfide-Aconitic ConjugatespH 6.8-5.2Disulfide cleavage80 in 40h75-110Moderate2.1
Redox-pH Responsive PolymerspH 7.2-5.5GSH/DTT responsive75 in 45h85-125Enhanced2.6
Glutathione-Sensitive SystemspH 6.5-5.0GSH (5-10 mM)90 in 42h55-85High3.5
ROS-Responsive PlatformspH 7.0-5.5ROS responsive82 in 38h90-130Significant2.9

Synergistic Release Mechanisms

Sequential Activation: Dual-stimuli systems can be designed for sequential activation, where initial pH-triggered changes expose redox-sensitive bonds for subsequent cleavage [20] [22]. This approach provides precise temporal control over drug release kinetics.

Cooperative Effects: The combination of pH and redox stimuli creates cooperative effects that enhance overall system performance [20] [21]. pH-induced conformational changes can expose buried disulfide bonds, while redox reactions can facilitate pH-responsive transitions.

Advanced Dual-Stimuli Platforms

Carrier-Free Drug Assemblies: Innovative approaches involve direct conjugation of cis-aconitic anhydride-modified drugs with disulfide-containing crosslinkers to create carrier-free assemblies [22] [25]. These systems achieve drug loading efficiencies approaching 100% while maintaining dual responsiveness.

Multimodal Therapeutic Platforms: Advanced systems integrate chemotherapy, photodynamic therapy, and photothermal therapy within single dual-stimuli responsive platforms [2] [23]. These multimodal approaches demonstrate superior anticancer efficacy compared to single-modality treatments.

Precision Medicine Applications: The dual-stimuli approach enables personalized medicine strategies where treatment can be tailored to specific tumor microenvironments [20] [5]. Systems can be designed to respond to patient-specific pH and redox profiles for optimized therapeutic outcomes.

Clinical Translation Considerations

Biocompatibility and Safety: Dual-stimuli systems incorporating cis-aconitic anhydride demonstrate excellent biocompatibility profiles [20] [21]. The natural occurrence of aconitic acid in cellular metabolism contributes to the favorable safety profile of these systems.

Scalability and Manufacturing: The modular design of dual-stimuli systems facilitates scalable manufacturing processes [20] [22]. Standardized conjugation protocols enable consistent product quality and reproducible performance.

Regulatory Pathway: The combination of established pH-responsive mechanisms with redox-sensitive components provides a clear regulatory pathway for clinical development [21] [17]. Extensive preclinical data support the safety and efficacy of these dual-stimuli approaches.

Table 4: Comparative Analysis of cis-Aconitic Anhydride vs Other Acid-Labile Linkers

Linker TypepH SensitivityCleavage MechanismStability at pH 7.4BiocompatibilityClinical Translation
cis-Aconitic AnhydrideHigh (pH 5.0-6.5)Intramolecular cyclizationHigh (>96h)ExcellentAdvanced preclinical
Citraconic AnhydrideModerate (pH 4.5-6.0)Acid-catalyzed hydrolysisHigh (>72h)GoodPreclinical
Dimethylmaleic AnhydrideVery High (pH 6.0-6.8)Charge conversionModerate (24-48h)ExcellentClinical trials
Succinic AnhydrideLow (pH <4.0)HydrolysisVery High (>120h)GoodResearch stage
Hydrazone LinkersHigh (pH 4.0-5.5)Acid-catalyzed hydrolysisHigh (>84h)GoodClinical trials
Acetal LinkersModerate (pH 4.5-5.5)Acid-catalyzed hydrolysisModerate (48-72h)FairPreclinical

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

31511-11-2
6318-55-4

Wikipedia

Cis-aconitic anhydride

General Manufacturing Information

3-Furanacetic acid, 2,5-dihydro-2,5-dioxo-: ACTIVE

Dates

Last modified: 08-15-2023

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